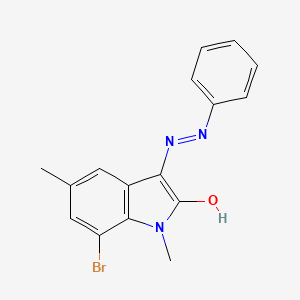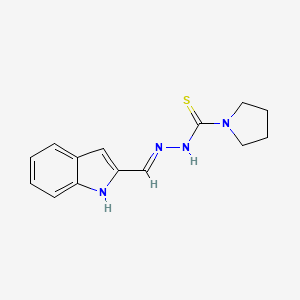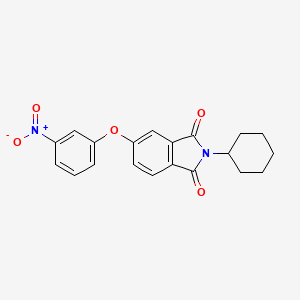
4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
Übersicht
Beschreibung
4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as CEHP, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a member of the pyrazolidinedione family of compounds, which are known for their anti-inflammatory and analgesic properties. CEHP has been found to have a wide range of potential applications in scientific research, including as a tool for studying the mechanisms of inflammation and pain.
Wirkmechanismus
The mechanism of action of 4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to act by inhibiting the production of prostaglandins, which are known to play a key role in the inflammatory response. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been found to have antioxidant and neuroprotective effects. It has also been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione for lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for studying the mechanisms of inflammation and pain. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One area of interest is in the development of new formulations of this compound that are more soluble in water, making it easier to administer in experiments. Another potential direction is in the study of the neuroprotective effects of this compound, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action of this compound, which could lead to the development of new drugs with similar properties.
Wissenschaftliche Forschungsanwendungen
4-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the study of inflammation and pain. This compound has been found to have potent anti-inflammatory and analgesic properties, making it a valuable tool for studying the mechanisms of these processes.
Eigenschaften
IUPAC Name |
(4E)-4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-2-25-15-10-11(9-14(19)16(15)22)8-13-17(23)20-21(18(13)24)12-6-4-3-5-7-12/h3-10,22H,2H2,1H3,(H,20,23)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUWXUCRPTWRBZ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]propanamide](/img/structure/B3733026.png)

![4-({2-bromo-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B3733042.png)
![N-(5-chloro-2-methylphenyl)-N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}benzyl)benzenesulfonamide](/img/structure/B3733048.png)

![1-[2-(tert-butylamino)-2-oxoethyl]-4-[(hydroxyimino)methyl]pyridinium chloride](/img/structure/B3733066.png)
![1-(4-fluorobenzoyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B3733075.png)

![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3733086.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide](/img/structure/B3733096.png)

![2-bromo-N-{3-[(2-iodobenzoyl)amino]phenyl}benzamide](/img/structure/B3733110.png)
